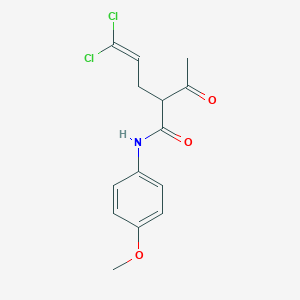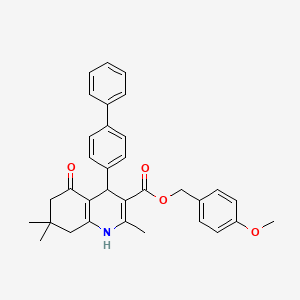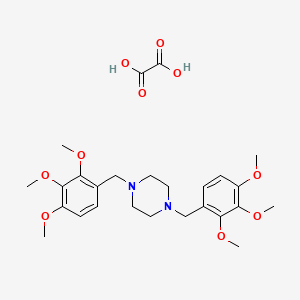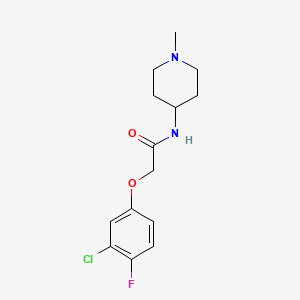
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis in cancer cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to induce oxidative stress in cancer cells, leading to cellular damage and death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to exhibit anti-inflammatory and antioxidant effects. Research has shown that the compound can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide for lab experiments is its high potency and selectivity towards cancer cells. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide. One direction is to investigate the compound's potential as a treatment for neurodegenerative diseases, given its neuroprotective effects. Another direction is to explore the use of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide in combination with other anti-cancer agents, potentially enhancing its cytotoxic effects. Finally, further research is needed to understand the compound's pharmacokinetics and toxicity in vivo, in order to determine its potential as a clinical drug candidate.
Conclusion
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide is a promising compound for scientific research, particularly in the field of cancer treatment. Its high potency and selectivity towards cancer cells, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action, pharmacokinetics, and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide involves the reaction of 4-methoxybenzaldehyde with 2,3-dichloroacrolein in the presence of a base catalyst, followed by the addition of acetyl chloride and ammonium acetate. The resulting product is then purified through recrystallization to obtain a white solid.
Applications De Recherche Scientifique
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)-4-pentenamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-9(18)12(7-8-13(15)16)14(19)17-10-3-5-11(20-2)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZHJMBGRLQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=C(Cl)Cl)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-5,5-dichloro-N-(4-methoxyphenyl)pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)

![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)


![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)